2-(Difluorometil)-1,3,5-trifluorobenceno

Descripción general

Descripción

2-(Difluoromethyl)-1,3,5-trifluorobenzene is an organofluorine compound characterized by the presence of both difluoromethyl and trifluorobenzene groups.

Aplicaciones Científicas De Investigación

2-(Difluoromethyl)-1,3,5-trifluorobenzene has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

It’s known that difluoromethyl groups have attracted significant attention in medicinal chemistry due to their unique combination of lipophilic and hydrogen bonding properties . They have been used as bioisosteres of OH and SH in serine and cystine moieties, respectively, as well as NH2 groups .

Mode of Action

The difluoromethylation process, which involves the formation of x–cf2h bonds where x can be c(sp), c(sp2), c(sp3), o, n, or s, has been extensively studied . This process has been achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .

Biochemical Pathways

The difluoromethyl group (cf2h) has been used in various biochemical processes, including the synthesis of diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .

Pharmacokinetics

It’s known that the difluoromethyl group (cf2h) has been used as a bioisostere of oh and sh in serine and cystine moieties, respectively, as well as nh2 groups, where greater lipophilicity and rigidity provide advantages to pharmacokinetics and potency .

Action Environment

It’s known that the difluoromethylation process can be achieved under various conditions, including non-protic conditions enabled by an ammonium salt that serves as a reductively stable, masked proton source .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of aromatic compounds can be accomplished using difluorocarbene reagents under mild and environmentally benign conditions .

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-1,3,5-trifluorobenzene often involves continuous flow processes that utilize commercially available starting materials. These processes are designed to achieve high yields and purities through optimized reaction conditions and efficient purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

2-(Difluoromethyl)-1,3,5-trifluorobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the difluoromethyl group.

Substitution: The compound can undergo substitution reactions, where the difluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include difluorocarbene reagents, electrophilic and nucleophilic agents, and radical initiators. Reaction conditions often involve the use of catalysts, such as transition metals, to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield difluoromethylated aromatic ketones, while substitution reactions can produce a variety of functionalized aromatic compounds .

Comparación Con Compuestos Similares

Similar Compounds

Trifluoromethylbenzene: Similar in structure but lacks the difluoromethyl group.

Difluoromethylbenzene: Contains the difluoromethyl group but lacks the trifluorobenzene moiety.

Trifluoromethylphenyl derivatives: Various derivatives with different functional groups attached to the phenyl ring.

Uniqueness

2-(Difluoromethyl)-1,3,5-trifluorobenzene is unique due to the combination of both difluoromethyl and trifluorobenzene groups, which impart distinct chemical properties such as enhanced hydrogen bonding, increased lipophilicity, and metabolic stability. These properties make it a versatile compound for various applications in research and industry .

Actividad Biológica

2-(Difluoromethyl)-1,3,5-trifluorobenzene, a fluorinated aromatic compound, has garnered attention in chemical and biological research due to its unique structure and potential applications. The presence of multiple fluorine atoms enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and agrochemical development.

Chemical Structure and Properties

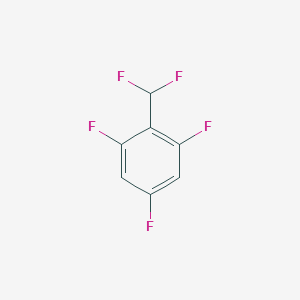

The compound is characterized by the following structural formula:

This structure includes a benzene ring substituted with both difluoromethyl and trifluoromethyl groups, contributing to its distinctive chemical properties. The presence of fluorine atoms significantly affects the compound's reactivity and interaction with biological systems.

The biological activity of 2-(Difluoromethyl)-1,3,5-trifluorobenzene can be attributed to several mechanisms:

- Interaction with Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Membrane Permeability: Its lipophilic nature allows for enhanced permeability through cell membranes, facilitating its uptake in various biological systems.

- Receptor Binding: The fluorinated structure can influence binding affinity to various receptors, potentially altering signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorinated compounds similar to 2-(Difluoromethyl)-1,3,5-trifluorobenzene. For instance:

- Minimum Inhibitory Concentration (MIC): Compounds with trifluoromethyl substitutions have shown MIC values ranging from 0.25 to 64 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

- Comparative Efficacy: A specific derivative demonstrated bactericidal activity comparable to vancomycin against resistant strains .

Cytotoxicity Studies

Cytotoxicity assessments indicate that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example:

- Selectivity Index: Compounds with MIC values below 1 µg/mL against cancer cell lines showed promising selectivity indices above 10 .

Case Study 1: Antibacterial Activity

A study conducted on a series of fluoro and trifluoromethyl-substituted derivatives revealed that compounds with higher fluorine content exhibited enhanced antibacterial activity. For instance:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound 22 | 0.031–0.062 | MRSA, VRSA |

| Control (Vancomycin) | ~0.062 | MRSA |

This study suggests that increasing fluorination improves the efficacy against multidrug-resistant bacteria .

Case Study 2: Anticancer Potential

In another investigation, a derivative of 2-(Difluoromethyl)-1,3,5-trifluorobenzene was tested for anticancer properties. Results indicated significant inhibition of cell proliferation in various cancer lines:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 (Breast) | 0.5 | High sensitivity |

| HeLa (Cervical) | 1.0 | Moderate sensitivity |

These findings underscore the potential of this compound as a lead for developing new anticancer agents .

Future Directions

Research on 2-(Difluoromethyl)-1,3,5-trifluorobenzene should focus on:

- Mechanistic Studies: Further elucidation of its interaction mechanisms with biological targets.

- Structure-Activity Relationship (SAR): Investigating how modifications in the structure affect biological activity.

- In Vivo Studies: Assessing the pharmacokinetics and therapeutic efficacy in animal models.

Propiedades

IUPAC Name |

2-(difluoromethyl)-1,3,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBTXMURKRFVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592954 | |

| Record name | 2-(Difluoromethyl)-1,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214338-85-8 | |

| Record name | 2-(Difluoromethyl)-1,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.